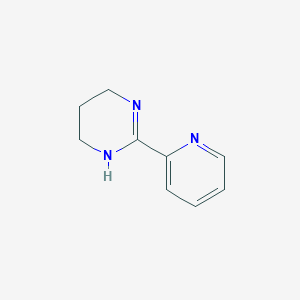
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired tetrahydropyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like cupric acetate.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Cupric acetate for C-H amination reactions.
Major Products Formed:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Aminated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis . This inhibition leads to reduced collagen expression and deposition, thereby mitigating fibrosis .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine-pyrimidine structure but lacks the tetrahydropyrimidine ring.
3-(Pyridin-2-yl)coumarins: Known for their antioxidant and lipoxygenase inhibitory activities.
2,2’-Bipyridine: A ligand with a similar pyridine structure used in coordination chemistry.
Uniqueness: 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its ability to inhibit collagen synthesis and its potential as an anti-fibrotic agent set it apart from other pyridine derivatives .
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-pyridin-2-yl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C9H11N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5H,3,6-7H2,(H,11,12) |
InChI-Schlüssel |
GUUFRAUSCQACAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=NC1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



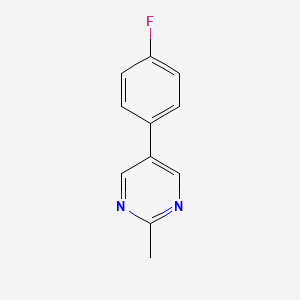
![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)

![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)

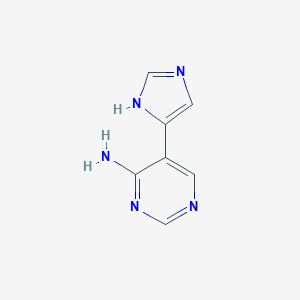

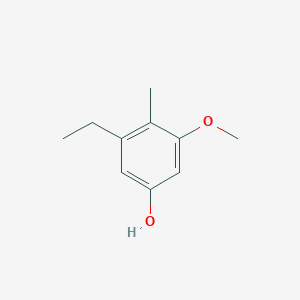
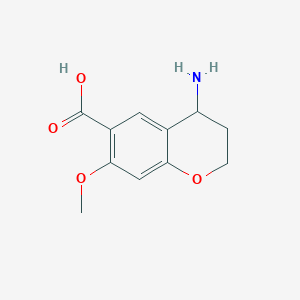
![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)
